Piperidine-3-carbonitrile hydrochloride

概要

説明

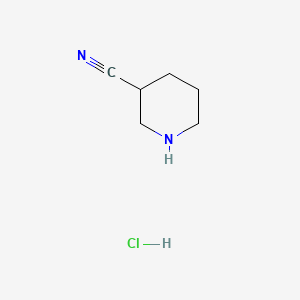

Piperidine-3-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1199773-75-5 and Linear Formula: C6H11ClN2 . It is a solid substance .

Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .Molecular Structure Analysis

The molecular structure of Piperidine-3-carbonitrile hydrochloride is represented by the Inchi Code: 1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H .Chemical Reactions Analysis

Piperidines play a significant role in numerous chemical reactions and industrial processes. They are among the most important synthetic fragments for designing drugs . An effective method for the chemoselective, liquid-phase heterogeneous catalytic hydrogenation of some pyridinecarbonitriles to the corresponding pyridyl- or piperidylmethylamines over a Pd/C catalyst was developed .Physical And Chemical Properties Analysis

Piperidine-3-carbonitrile hydrochloride is a solid substance . It has a molecular weight of 146.62 . The storage temperature is at room temperature in an inert atmosphere .科学的研究の応用

Synthesis of Pharmaceutical Compounds

Piperidine-3-carbonitrile hydrochloride serves as a building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs, as piperidine rings are found in more than twenty classes of pharmaceuticals . The compound’s reactivity allows for the creation of diverse derivatives that can be tailored for specific pharmacological targets.

Development of Heterocyclic Compounds

In the realm of medicinal chemistry, heterocyclic compounds play a significant role. Piperidine-3-carbonitrile hydrochloride is used to develop new piperidine-based heterocycles, which are common structures in many drugs . The development of these compounds is crucial for expanding the range of available medications with various therapeutic effects.

Chemical Synthesis and Catalysis

This compound is utilized in chemical synthesis and catalysis processes. It can act as a catalyst or a reactant in multiple-step synthesis pathways, leading to the formation of complex molecules. Its versatility in reactions makes it a valuable asset in the synthesis of intricate organic compounds .

Chromatography and Analytical Techniques

Piperidine-3-carbonitrile hydrochloride is also used in chromatography and other analytical techniques. It can serve as a standard or a derivative in the qualitative and quantitative analysis of substances, aiding in the identification and measurement of chemical components .

Material Science Research

In material science, this compound contributes to the research and development of new materials. Its incorporation into polymers or other materials can impart unique properties, such as increased durability or chemical resistance .

Biological Activity Studies

The biological activity of piperidine derivatives, including those derived from piperidine-3-carbonitrile hydrochloride, is a field of intense study. Researchers investigate the biological interactions and potential therapeutic benefits of these compounds, which can lead to the discovery of new drugs .

作用機序

Mode of Action

It is known that piperidine derivatives can have a wide range of interactions with various biological targets .

Biochemical Pathways

Piperidine derivatives are known to interact with multiple biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Result of Action

Some piperidine derivatives have been found to have anticancer properties, suggesting potential therapeutic applications .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-3-carbonitrile hydrochloride | |

CAS RN |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)

![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)